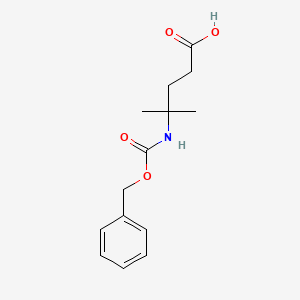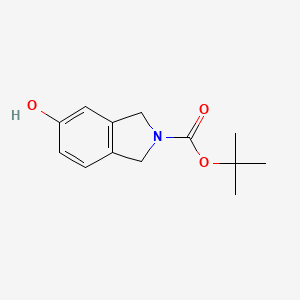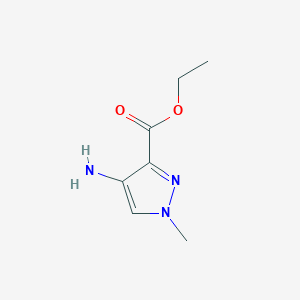
4-(Aminomethyl)-2-nitroaniline
Descripción general
Descripción
4-(Aminomethyl)-2-nitroaniline is a compound that has been studied for its potential applications in various fields, including nonlinear optics and crystallography. The compound is characterized by the presence of an amino group attached to a benzene ring which is also substituted with a nitro group. This structure has been found to exhibit interesting properties that have prompted researchers to investigate its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of functionalized 4-nitroanilines has been explored through the ring transformation of dinitropyridone with enaminones. This method allows for the introduction of various functional groups into the nitroaniline framework, such as acetyl, benzoyl, and ethoxycarbonyl groups, by simply changing the enaminones used in the reaction . This approach provides a versatile pathway for the synthesis of 4-nitroaniline derivatives with different substituents, which can be tailored for specific applications.
Molecular Structure Analysis
The molecular and crystal structures of nitroaniline derivatives have been extensively studied. For instance, 2-amino-4-nitroaniline has been found to crystallize in a noncentrosymmetric space group, which is significant for its nonlinear optical properties. The ground state of this compound exhibits a quinoide-like structure, while the excited state is aromatic . Additionally, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, revealing that these structures are stabilized by hydrogen bonds and exhibit a layered arrangement with a dimeric motif .
Chemical Reactions Analysis
The chemical behavior of 4-nitroaniline derivatives can be complex due to the presence of both electron-donating and electron-withdrawing groups on the benzene ring. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the amino group. The studies have not provided detailed insights into specific chemical reactions involving 4-(Aminomethyl)-2-nitroaniline, but the general behavior of nitroaniline compounds suggests that they can participate in various organic reactions, such as nucleophilic substitution and electrophilic aromatic substitution, depending on the nature of the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitroaniline derivatives are influenced by their molecular structure. For example, the noncentrosymmetric crystallization of 2-amino-4-nitroaniline is associated with significant potential for second-order nonlinear optical properties . The vibrational studies and quantum chemical calculations of nitroderivatives of 2-amino-4-methylpyridine provide insights into their IR and Raman wavenumbers, which are important for understanding their vibrational properties . The thermal properties of 4-nitroaniline 4-aminobenzoic acid have been evaluated, showing stability up to 160°C and a sharp melting point at 151°C . These properties are crucial for the application of these compounds in optical and electronic devices.
Aplicaciones Científicas De Investigación
Environmental Applications
Biodegradation in Environmental Contamination : Research on nitroaromatic compounds similar to 4-(Aminomethyl)-2-nitroaniline, such as 2-chloro-4-nitroaniline, reveals their use in industrial and agricultural sectors, leading to environmental issues. Strains like Geobacter sp. KT7 and Thauera aromatica KT9 have been found to degrade these compounds anaerobically, suggesting potential environmental cleanup applications (Duc, 2019).
Water Treatment and Removal : The development of nanosorbents, such as γ-Al2O3-bonded-3-chloropropyltrimethoxysilane, has shown potential in binding and removing nitroaniline compounds from water. This suggests applications in purifying water from industrial contaminants (Mahmoud et al., 2016).
Chemical and Material Science
Synthesis of Chemical Compounds : Research shows the use of nitroaniline derivatives, including 4-nitroaniline, in synthesizing various chemical compounds. These compounds have applications in fields like pharmaceuticals, dyes, and corrosion inhibitors (Khan et al., 2013).
Photocatalytic Degradation : Studies on 4-nitroaniline's photocatalytic degradation using TiO2 suspensions and UV radiation indicate its potential in environmental remediation and the development of photocatalytic materials (Gautam et al., 2005).
Pharmaceutical and Biological Research
Antitumor Agents : Derivatives of nitroaniline, such as N,N-bis(2-chloroethyl)anilines with nitro groups, have been explored for their potential as hypoxia-selective anticancer drugs. This indicates possible applications in designing novel therapeutic agents (Palmer et al., 1990).
Biodegradation in Wastewater Treatment : Studies on bacteria like Acinetobacter sp., Citrobacter freundii, and Klebsiella oxytoca show their ability to degrade nitroaniline compounds in dye-contaminated wastewater. This suggests their use in biological wastewater treatment processes (Khalid et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target bacterial membranes . These targets play a crucial role in maintaining the structural integrity of the bacteria, making them potential targets for antibacterial development .
Mode of Action
This binding process could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .
Result of Action
Based on its proposed mode of action, it can be inferred that the compound may induce changes in protein structure and function, potentially leading to alterations in cellular processes and overall cell physiology .
Propiedades
IUPAC Name |
4-(aminomethyl)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGEDMAENMAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1287295.png)
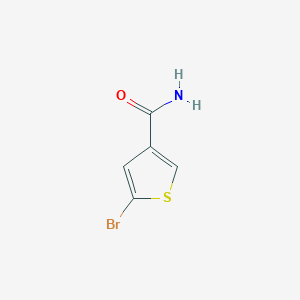
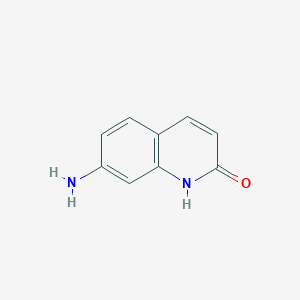
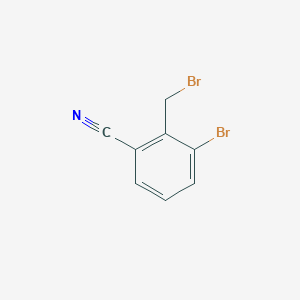
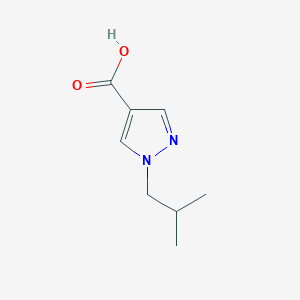

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)
